Azure B
Overview
Description
Azure B is a metabolite of methylene blue (MB), a compound with a wide range of medical applications due to its ability to interact with various cellular and molecular targets. As a monodemethylated derivative of MB, azure B shares some of the biological activities and pharmacological effects of its parent compound. It has been studied for its potential role in the pharmacology and toxicology of MB, particularly in the context of monoamine oxidase (MAO) inhibition, which may contribute to both the therapeutic and adverse effects of MB .
Synthesis Analysis
The electrochemical synthesis of azure B has been explored through various studies. It involves the polymerization of azure B in an aqueous sulfuric acid solution using cyclic voltammetry. This process results in the formation of a dark blue film known as poly(azure B), which exhibits good electrochemical reversibility and fast charge transfer capabilities. The polymerization process and the properties of the resulting poly(azure B) have been characterized using different techniques, including UV-visible spectroscopy, FT-IR spectroscopy, and scanning electron microscopy .
Molecular Structure Analysis
The molecular structure of azure B and its polymeric form, poly(azure B), have been investigated through spectroscopic methods. The UV-visible and FT-IR spectra of poly(azure B) differ from those of the monomeric azure B, indicating changes in the molecular structure upon polymerization. Additionally, the polymerization mechanism has been proposed based on the observed electrochemical and spectroscopic data .
Chemical Reactions Analysis
Azure B has been shown to inhibit both MAO-A and MAO-B isozymes, with a higher potency for MAO-A inhibition. This inhibition is reversible, and azure B is found to be a more potent inhibitor than methylene blue itself. Furthermore, azure B also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes relevant to neurodegenerative disorders like Alzheimer's disease. The inhibitory effects on these enzymes are likely competitive and reversible .
Physical and Chemical Properties Analysis
The physical and chemical properties of azure B and its polymerized form have been extensively studied. Poly(azure B) shows good electrochemical stability and reversibility, with a fast charge transfer ability in various pH conditions. The polymer film contains irregular nano-pores, which could be useful for biosensor applications. The electrochemical behavior of poly(azure B) is diffusion-controlled, and its conductivity and activation energies for redox reactions have been determined. The degradation of azure B by electrochemical advanced oxidation processes (EAOPs) follows pseudo-first-order kinetics, leading to the formation of aromatic by-products and eventually mineralization to CO2 and inorganic ions .
Scientific Research Applications
Distributed Computing and Scalability
Microsoft Azure, a public cloud service, has shown potential for scientific applications. Its suitability for computational applications in scientific research has been evaluated, revealing its strength in handling CPU-intensive, embarrassingly parallel problems. Azure offers an easy way to speed up such processes with the help of the Distributed Task Library (DTL) for distributed execution of dynamically defined tasks (Wiewiura, Malawski, & Piwowar, 2015).
Weather Forecasting and Application Modernization
Azure has been successfully adapted for a weather forecast application, demonstrating its capability to modernize scientific applications using cloud technology. The process involved modifying pre-and post-processing procedures and eliminating repetitive tasks, illustrating the cloud's benefit in transforming legacy applications into modern services (Carreño, Roloff, & Navaux, 2016).
Loosely-Coupled and Ensemble-Based Simulations
For loosely coupled and ensemble-based applications, Azure provides valuable abstractions and building blocks. The introduction of the Big Job API enhances Azure's capability, offering performance comparable to other grid and cloud offerings for such applications (Luckow & Jha, 2010).
Performance Evaluation with Other Cloud Services
Comparative studies between Azure and other cloud platforms like Nimbus have been conducted, focusing on primary needs of scientific applications like computation power, storage, data transfers, and costs. The results indicate Azure's faster deployment and lower cost advantages, despite some variability (Tudoran, Costan, Antoniu, & Bougé, 2012).
Large Scale Science Experiments and Accessibility
Azure's architecture is suitable for large scale science experiments, providing a user-friendly environment for researchers with limited programming experience. A Cloud-based parameter sweep prototype, Cirrus, exemplifies how Azure can simplify large-scale research experiments (Lu, Jackson, Ekanayake, Barga, & Araujo, 2010).
Adsorption Studies and Environmental Applications
Azure B has been investigated in adsorption studies. For example, Azure B's adsorption onto CNTs/Zn:ZnO@Ni2P-NCs was optimized, showing high efficiency in the adsorption process. This research demonstrates Azure B's relevance in environmental science and water treatment applications (Dil, Ghaedi, Asfaram, Mehrabi, & Sadeghfar, 2019).
Safety And Hazards
Azure B is a chemical substance and like all chemicals, it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJEIWCTMMZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040158, DTXSID40944111 | |
Record name | Azure B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azure B | |
CAS RN |
531-55-5, 1231958-32-9 | |
Record name | Azure B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azure B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azure B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZURE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.